molecular formula C15H16N2O2S B388987 2-(dimethylsulfamoylamino)-9H-fluorene

2-(dimethylsulfamoylamino)-9H-fluorene

Cat. No.: B388987
M. Wt: 288.4g/mol
InChI Key: CDAYLDNAWVABDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylsulfamoylamino)-9H-fluorene (CAS 312523-51-6) is a specialized fluorene-based building block of interest in advanced materials and pharmaceutical research. With the molecular formula C15H16N2O2S and a molecular weight of 288.365 g/mol , this compound features a planar, tricyclic fluorene backbone known for its rigid and conjugated structure, which is modified with a dimethylsulfamoylamino functional group . This structure makes it a valuable precursor for developing non-linear optical (NLO) materials. Researchers utilize such fluorene derivatives as key components in donor-acceptor (D-π-A) chromophores, which are fundamental for applications in optical switching, telecommunications, and sensor protection due to their high first hyperpolarizability and ultrafast response times . The compound serves as a crucial organic synthesis intermediate, particularly in the design of novel fluorescent dyes and pigments. The fluorene core is recognized for enhancing the vibrancy and stability of dyes, making it valuable for the textile and printing industries . Furthermore, modified fluorene compounds are extensively investigated in organic electronics as electroluminescent materials and conductive polymers, such as in Organic Light-Emitting Diodes (OLEDs) . In pharmaceutical research, this compound acts as a high-value synthetic intermediate for constructing complex molecules and Active Pharmaceutical Ingredients (APIs), facilitating drug discovery and development pipelines . The mechanism of action for materials incorporating this building block often involves intramolecular charge transfer (ICT) between the electron-donating and electron-accepting groups attached to the π-conjugated fluorene system, which is critical for tuning optical properties and electronic characteristics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4g/mol

IUPAC Name

2-(dimethylsulfamoylamino)-9H-fluorene

InChI

InChI=1S/C15H16N2O2S/c1-17(2)20(18,19)16-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,16H,9H2,1-2H3

InChI Key

CDAYLDNAWVABDZ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Fluorene derivatives are distinguished by substituent type, position, and functional groups. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
2-(Dimethylsulfamoylamino)-9H-fluorene Dimethylsulfamoylamino at position 2 ~296.36 Sulfonamide group; potential acidity at C9-H (pKa ~22.6 in DMSO)
Lumefantrine Cl at 2,7; 2-(dibutylamino)-1-hydroxyethyl 528.94 Antimalarial activity; tertiary amine and alcohol groups
2,7-Dibromo-9H-fluorene Br at 2,7 324.01 Bromine substituents enhance reactivity for cross-coupling
Benzoimidazole-fluorene hybrids Aryl-benzoimidazole at 2,7 Varies (~400–500) Extended π-conjugation for OLED applications

Key Observations :

  • Positional Effects : Substituents at the 2- and 7-positions (e.g., Cl in lumefantrine, Br in 2,7-dibromofluorene) influence electronic properties and biological activity.
  • Functional Groups: Sulfonamide groups (target compound) may enhance binding in drug design, while dibutylamino-alcohol groups (lumefantrine) improve lipid solubility for antimalarial action .

Electronic and Optical Properties

  • Benzoimidazole-Fluorene Hybrids :
    • HOMO: 5.43–5.84 eV; LUMO: 2.59–3.36 eV .
    • Fluorescence quantum yields (φFL): 0.31–0.99, with blue emission for OLEDs .
  • Lumefantrine: No reported HOMO/LUMO data, but its extended aromatic system likely contributes to UV absorption.
  • This compound: Predicted to have lower HOMO levels than benzoimidazole hybrids due to electron-withdrawing sulfamoyl groups, though experimental data are lacking.

Solubility and Physicochemical Behavior

Compound Solubility Profile Implications
Lumefantrine Insoluble in water; soluble in oil Suited for lipid-based formulations
This compound Predicted low water solubility Likely requires organic solvents for processing
Benzoimidazole-fluorene hybrids Not specified Optimized for thin-film deposition in devices

Analysis :

  • The dimethylsulfamoylamino group may confer moderate polarity, but insufficient to overcome fluorene’s inherent hydrophobicity.

Preparation Methods

Regioselective Nitration of Fluorene

The introduction of a nitro group at the 2-position of fluorene is critical for subsequent reduction to the amine. Key methods include:

Classical Nitration with HNO₃/H₂SO₄

  • Conditions : Fluorene (1 equiv) is dissolved in concentrated H₂SO₄ at 0–5°C, followed by dropwise addition of fuming HNO₃ (1.2 equiv). The mixture is stirred for 6–8 hours.

  • Outcome : 2-Nitrofluorene is obtained as the major product (70–75% yield), with 4-nitro and 2,7-dinitro derivatives as minor byproducts.

  • Purification : Column chromatography (hexane/ethyl acetate, 9:1) or recrystallization from ethanol.

Directed Nitration Using Acetyl Chloride/AlCl₃

  • Conditions : Fluorene is treated with AcCl and AlCl₃ in dichloroethane (DCE) at 25°C for 1 hour, followed by reflux for 23 hours.

  • Outcome : Acetylated intermediates facilitate regioselective nitration, though this method is less common for 2-nitrofluorene synthesis.

Reduction of 2-Nitrofluorene to 2-Aminofluorene

Reduction of the nitro group is typically achieved via catalytic hydrogenation or metal-acid systems:

Catalytic Hydrogenation

  • Conditions : 2-Nitrofluorene (1 equiv) is dissolved in ethanol with 10% Pd/C (5 wt%) under H₂ (50 psi) at 25°C for 12 hours.

  • Outcome : 2-Aminofluorene is obtained in 85–90% yield.

  • Advantages : High purity, minimal byproducts.

Tin(II) Chloride/HCl Reduction

  • Conditions : 2-Nitrofluorene is refluxed with SnCl₂·2H₂O (4 equiv) in concentrated HCl for 4 hours.

  • Outcome : 2-Aminofluorene is isolated in 65–70% yield after neutralization and extraction.

Sulfamoylation of 2-Aminofluorene

The final step involves reacting 2-aminofluorene with dimethylsulfamoyl chloride:

Schotten-Baumann Conditions

  • Conditions : 2-Aminofluorene (1 equiv) is suspended in aqueous NaOH (10%), and dimethylsulfamoyl chloride (1.2 equiv) is added dropwise at 0°C. The mixture is stirred for 2 hours.

  • Workup : The precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Yield : 75–80%.

Base-Mediated Coupling in Organic Solvents

  • Conditions : 2-Aminofluorene (1 equiv) and dimethylsulfamoyl chloride (1.1 equiv) are stirred in dry THF with triethylamine (2 equiv) at 25°C for 6 hours.

  • Purification : Solvent removal under reduced pressure, followed by silica gel chromatography (hexane/ethyl acetate, 7:3).

  • Yield : 82–85%.

Analytical Characterization

Key spectroscopic data for intermediates and the target compound are summarized below:

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
2-Nitrofluorene1520 (NO₂ asym), 1345 (NO₂ sym)8.25 (d, 1H), 7.85–7.45 (m, 6H)211 [M]⁺
2-Aminofluorene3450 (NH₂), 1620 (C=C)6.95 (s, 1H), 6.70–7.40 (m, 6H), 4.10 (s, 2H)181 [M]⁺
2-(Dimethylsulfamoylamino)-9H-fluorene1320 (S=O), 1160 (S-N)7.80–7.20 (m, 7H), 3.05 (s, 6H)286 [M+H]⁺

Optimization and Challenges

Regioselectivity in Nitration

  • Issue : Competing formation of 4-nitro and 2,7-dinitro derivatives.

  • Solution : Controlled nitration at low temperatures (−5°C to 5°C) minimizes polysubstitution.

Sulfamoyl Chloride Stability

  • Issue : Dimethylsulfamoyl chloride hydrolyzes readily in aqueous media.

  • Solution : Use anhydrous conditions and rapid workup.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Schotten-Baumann75–8095–98Scalability
THF/Triethylamine82–8598–99Higher yields, minimal hydrolysis

Q & A

Basic: What are common synthetic routes for 2-(dimethylsulfamoylamino)-9H-fluorene derivatives?

Synthesis typically involves functionalizing the fluorene core via nucleophilic substitution or coupling reactions. For example:

  • Halogenation-Amination : Start with halogenated fluorene derivatives (e.g., 2-bromo-9H-fluorene), followed by sulfamoylamino group introduction via Buchwald-Hartwig amination or Ullmann coupling .
  • Radical-Mediated Pathways : Unconventional routes may involve gas-phase radical-radical reactions (e.g., benzyl + phenyl radicals) to form the fluorene backbone, as demonstrated in studies of simpler fluorenes .
  • Protection/Deprotection Strategies : Use protecting groups (e.g., Fmoc) to stabilize intermediates during sulfamoylation .

Basic: What characterization techniques are critical for confirming structure and purity?

  • Spectroscopic Methods :
    • NMR : 1^1H/13^{13}C NMR to confirm substitution patterns and dimethylsulfamoyl group integration .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • Chromatography : HPLC or GC to assess purity (>95%) and monitor reaction progress .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical spectral data .

Basic: How can researchers assess the chemical stability of this compound under experimental conditions?

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >260°C for related fluorenes) .
  • Photostability : UV-Vis spectroscopy under controlled light exposure to monitor degradation .
  • Storage Recommendations : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or moisture-induced side reactions .

Advanced: How can contradictions in thermochemical data (e.g., bond dissociation energies) be resolved?

  • Computational Calibration : Apply hybrid density functionals (e.g., B3LYP with exact exchange terms) to improve accuracy in bond energy calculations. Becke’s 1993 study demonstrated a 2.4 kcal/mol deviation in atomization energies using such methods .
  • Experimental Cross-Validation : Compare computational results with calorimetric data or gas-phase mass spectrometry .

Advanced: What computational methods are suitable for modeling reaction mechanisms involving this compound?

  • Ab Initio Dynamics : Use ab initio molecular dynamics (AIMD) to simulate radical-radical reaction pathways, as applied in gas-phase fluorene synthesis studies .
  • RRKM Theory : Model pressure-dependent kinetics for intermediate stabilization (e.g., singlet vs. triplet states) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to predict solvolysis or aggregation behavior .

Advanced: How do substituents (e.g., dimethylsulfamoyl) influence electronic properties?

  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals HOMO/LUMO levels. For example, electron-withdrawing groups like sulfamoyl reduce HOMO energies, enhancing oxidative stability .
  • DFT-Based NBO Analysis : Quantify charge distribution and hyperconjugation effects at the sulfamoylamino moiety .

Advanced: How to optimize reaction conditions for regioselective functionalization?

  • Catalytic Screening : Test Pd/XPhos or CuI/L-proline systems for C–N coupling efficiency .
  • Temperature Control : Lower temperatures (<80°C) reduce side reactions in halogenated intermediates .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reactive intermediates .

Advanced: How to interpret contradictory spectroscopic data (e.g., unexpected 1^11H NMR splitting)?

  • Dynamic Effects : Consider restricted rotation around the sulfamoyl group, leading to diastereotopic proton environments. Variable-temperature NMR can resolve splitting .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled analogs to assign ambiguous signals .

Advanced: What methodologies address environmental impact during synthesis?

  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .
  • Waste Minimization : Employ flow chemistry to reduce solvent use and improve yield .
  • Lifecycle Analysis : Follow protocols in safety data sheets for disposal (e.g., controlled incineration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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